molecular formula C20H22N2O5S B2901225 Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate CAS No. 941900-47-6

Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate

Cat. No.: B2901225
CAS No.: 941900-47-6
M. Wt: 402.47
InChI Key: DVQKUGPYTFHGNJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a benzoyl group and a dioxothiazinan ring, making it a valuable compound in various fields such as drug synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate typically involves the reaction of ethyl benzoate with 4-(1,1-dioxothiazinan-2-yl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways and result in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing a thiazole ring, known for their diverse biological activities such as antimicrobial and anticancer properties.

    Indole derivatives: Compounds with an indole nucleus, widely studied for their antiviral, anti-inflammatory, and anticancer activities.

Uniqueness

Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate is unique due to its combination of a benzoyl group and a dioxothiazinan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-27-20(24)17-7-3-4-8-18(17)21-19(23)15-9-11-16(12-10-15)22-13-5-6-14-28(22,25)26/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQKUGPYTFHGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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